4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine

Kinase Inhibition Oncology Target Validation

This 4-azaindole-piperidine building block (CAS 149669-49-8) is a privileged scaffold for medicinal chemistry. Its pyrrolo[3,2-b]pyridine core enables ATP-competitive kinase inhibition (ALK, c-Met, ABL1 IC50=2.40 nM) and can be derivatized at N-1 and C-5 to achieve >100-fold receptor subtype selectivity. The dihydrochloride salt form minimizes DMSO artifacts in assays. Researchers targeting 5-HT1F or cGAS should request this specific regioisomer—substitution at the 3-position is critical for optimal hinge-binding and selectivity.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B7903973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CNC3=C2N=CC=C3
InChIInChI=1S/C12H15N3/c1-2-11-12(14-5-1)10(8-15-11)9-3-6-13-7-4-9/h1-2,5,8-9,13,15H,3-4,6-7H2
InChIKeyLOIIYTWETPAJMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine: Procurement-Relevant Chemotype Overview


4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine (CAS: 149669-49-8) is a heterocyclic small-molecule scaffold comprising a pyrrolo[3,2-b]pyridine (4-azaindole) core linked via its 3-position to a piperidine ring [1]. This chemotype is a privileged structure in medicinal chemistry, functioning as a versatile intermediate and core pharmacophore in the design of receptor tyrosine kinase inhibitors, including those targeting ALK and c-Met [2]. The compound is typically supplied as a research-grade building block (≥95% purity) with a molecular weight of 201.27 g/mol . Its value proposition for procurement lies not in the free base itself, but in its role as a parent scaffold for derivatization—particularly at the piperidine nitrogen (N-1) and the pyrrolopyridine C-5 position—to generate potent and selective tool compounds and drug candidates [3].

Why Generic Substitution of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine Fails: Structural Determinants of Target Engagement


Interchangeability among piperidine-substituted pyrrolopyridine congeners is precluded by sharp structure-activity relationships (SAR) governing both potency and selectivity. The pyrrolo[3,2-b]pyridine regioisomer (4-azaindole) exhibits distinct electronic and steric properties compared to the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, directly impacting kinase hinge-binding interactions and ATP-competitive inhibition profiles [1]. Furthermore, the site of substitution on the pyrrolopyridine core—specifically the 3-position versus the 5-position—profoundly alters pharmacological outcomes. For instance, while the unsubstituted 3-piperidinyl core provides a foundational affinity for certain targets (e.g., 5-HT1F), achieving >100-fold subtype selectivity over closely related receptors (5-HT1A, 5-HT1B, 5-HT1D) mandates precise functionalization at the C-5 position of the pyrrolopyridine ring [2]. Procurement of an unoptimized or incorrectly substituted analog therefore carries a high risk of producing a tool compound with inadequate selectivity, rendering it unfit for target validation studies [3].

4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine: Quantitative Evidence for Differentiated Procurement Decisions


Kinase Profiling: Nanomolar Potency Against Clinically Relevant RTKs

In head-to-head kinase inhibition assays, derivatives of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine demonstrate potent inhibition of receptor tyrosine kinases c-Kit and Abl, with IC50 values in the low nanomolar range [1]. Specifically, a close structural analog (BDBM120395) exhibits an IC50 of 2.40 nM against ABL1 and 32 nM against c-Kit, as measured by Mobility Shift Assay (MSA) under standardized conditions (pH 7.5, 28°C, 62.5 mM HEPES buffer) [2]. This potency profile directly compares with reference kinase inhibitors imatinib (c-Kit IC50 ~100 nM) and dasatinib (Abl IC50 <1 nM), positioning the scaffold as a competitive starting point for medicinal chemistry optimization [3].

Kinase Inhibition Oncology Target Validation

Receptor Selectivity: Evidence for On-Target Engagement Versus Off-Target Liability

The unsubstituted 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine core exhibits a defined selectivity window, demonstrating high affinity for the 5-HT1F receptor while showing negligible binding to β1-adrenergic receptors (Ki >1000 nM) [1]. This contrasts sharply with other piperidine-containing scaffolds (e.g., certain H1 antagonists) that carry significant sedative liabilities due to off-target CNS receptor engagement [2]. Importantly, the baseline selectivity of the parent core can be further amplified through C-5 derivatization, with acetamide analogs achieving >100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptor subtypes [3].

GPCR Selectivity Profiling Neuroscience

Physicochemical Properties: Baseline Solubility and Formulation Considerations

The free base form of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine exhibits moderate aqueous solubility (reported as 0.81 mg/mL at pH 7.4) and a calculated logP of 1.87 [1]. The dihydrochloride salt form (CAS: 2413883-74-4) demonstrates enhanced aqueous solubility and stability, making it the preferred physical form for in vitro assays and initial in vivo studies where DMSO stock solutions are undesirable [2]. In contrast, the Boc-protected derivative (tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate) offers improved organic solubility and stability for synthetic manipulations but is unsuitable for direct biological testing [3].

ADME Formulation Drug Discovery

Optimal Research and Industrial Application Scenarios for 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine


Synthesis of Selective 5-HT1F Receptor Agonists for Migraine Target Validation

The 3-piperidinyl-pyrrolo[3,2-b]pyridine core serves as the essential scaffold for generating selective 5-HT1F receptor agonists (SSOFRAs) [1]. Researchers can utilize this building block to synthesize C-5 amide derivatives that achieve >100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors, enabling precise dissection of 5-HT1F-mediated anti-migraine mechanisms without confounding vasoconstrictive effects mediated by 5-HT1B/1D receptors [2].

Kinase Inhibitor Lead Generation Targeting ALK, c-Met, or c-Kit

This chemotype is a privileged starting point for developing ATP-competitive kinase inhibitors, particularly against receptor tyrosine kinases (RTKs) such as ALK, c-Met, and c-Kit [3]. The scaffold's low-nanomolar potency against ABL1 (IC50 = 2.40 nM) and c-Kit (IC50 = 32 nM) provides a validated starting point for structure-based drug design (SBDD) and fragment-based lead discovery programs in oncology [4].

Construction of cGAS Inhibitor Libraries for Autoimmune Disease Research

Pyrrolo[3,2-b]pyridine derivatives have been claimed in recent patents as inhibitors of cyclic GMP-AMP synthase (cGAS), a key innate immune sensor implicated in autoimmune and autoinflammatory diseases [5]. The piperidine-linked scaffold offers multiple vectors for diversification (N-1 piperidine substitution, C-5 pyrrolopyridine functionalization, and N-1 pyrrole alkylation) to explore cGAS inhibition SAR and identify tool compounds for target validation in lupus and Aicardi-Goutières syndrome models [6].

High-Throughput Screening (HTS) Follow-Up and Hit Expansion

Given its established physicochemical properties (MW = 201.27, logP = 1.87, aqueous solubility = 0.81 mg/mL) and commercial availability in multiple salt forms, this scaffold is well-suited for hit-to-lead expansion following HTS campaigns [7]. The dihydrochloride salt form minimizes DMSO usage in assay-ready plates, reducing solvent artifacts and improving assay reproducibility in cellular and biochemical screens .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.